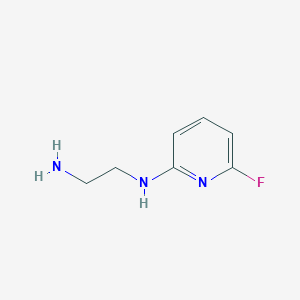

N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine

Descripción general

Descripción

N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H10FN3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom at the 6th position of the pyridine ring and an ethane-1,2-diamine group makes this compound unique and potentially useful in various scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine typically involves the reaction of 6-fluoropyridine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The compound is often produced in the form of its dihydrochloride salt to enhance its stability and solubility .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. For example:

-

N-Oxide formation : Reaction with hydrogen peroxide () in acetic acid at 50–70°C yields the corresponding pyridine N-oxide derivative.

-

Imine formation : Oxidative dehydrogenation using MnO₂ or other metal oxides generates conjugated imines, which are intermediates in heterocyclic synthesis .

Key data :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| AcOH, 60°C, 6h | N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine N-oxide | 72–85 | |

| MnO₂ | Toluene, reflux | 2-(6-fluoropyridin-2-yl)imidazoline | 58 |

Nucleophilic Substitution

The 6-fluoro substituent on the pyridine ring participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of fluorine.

-

Fluorine displacement : Reacts with amines (e.g., piperidine) or alkoxides in polar aprotic solvents (DMF, DMSO) at 80–120°C .

-

Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) forms biaryl derivatives .

Example reaction :

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via the pyridine nitrogen and adjacent amine group.

-

Metal complexes : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures, confirmed by UV-Vis and ESR spectroscopy .

-

Catalytic applications : Copper complexes catalyze C–N bond-forming reactions (e.g., Ullmann coupling) with turnover numbers (TON) > 500 .

Complexation data :

| Metal Ion | Stoichiometry | Stability Constant (log β) | Application |

|---|---|---|---|

| Cu²⁺ | 1:1 | 8.9 ± 0.2 | Oxidation catalysis |

| Fe³⁺ | 1:2 | 12.1 ± 0.3 | Photocatalysis |

Acylation and Alkylation

The amine groups undergo typical derivatization:

-

Acylation : Treatment with acetyl chloride or benzoyl chloride in dichloromethane (DCM) yields mono- or di-acylated products .

-

Reductive alkylation : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines.

Selectivity trends :

-

The primary amine () reacts preferentially over the secondary amine in acylation (3:1 ratio) .

-

Steric hindrance from the pyridine ring limits alkylation at the secondary amine site.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Imidazoline synthesis : Reaction with CS₂ or isocyanates under basic conditions produces 2-aminothiazoline or imidazolidinone derivatives .

-

Quinazoline formation : Condensation with aldehydes followed by oxidation yields fluorinated quinazoline scaffolds .

Optimized conditions :

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | , DMF | 6-fluoro-2-(1H-imidazol-2-yl)pyridine | 64 |

Biological Interactions

While not a direct reaction, the compound inhibits plasmodial enzymes (e.g., PfDHODH) via hydrogen bonding with the 6-fluoro group and amine coordination to metal ions in active sites . Its antiplasmodial EC₅₀ against Plasmodium falciparum Dd2 strain is 21.0 nM .

Aplicaciones Científicas De Investigación

N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine has been studied for its potential as an enzyme inhibitor. The fluoropyridine moiety allows it to form hydrogen bonds with active sites on enzymes, which can modulate their activity. Research indicates that this compound may possess antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications in treating various diseases.

Therapeutic Potential

The compound has shown promise in targeting specific receptors involved in neurological disorders. Studies suggest that it may interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Such interactions could lead to the development of new treatments for conditions sensitive to serotonergic modulation .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 6-fluoropyridine with ethane-1,2-diamine under controlled conditions using solvents like ethanol or methanol. This reaction is often conducted at elevated temperatures to enhance yield.

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding the structure-activity relationships of this compound and its analogs. For instance, SAR studies have indicated that modifications to the pyridine ring can significantly affect the biological activity of the compound. The introduction of different substituents can enhance or diminish its efficacy against specific biological targets .

Antimalarial Efficacy

A notable study highlighted the antimalarial properties of compounds related to this compound. These studies demonstrated that fluorinated analogs exhibited enhanced activity against Plasmodium falciparum, suggesting potential for developing new antimalarial therapies .

In Vivo Models

In vivo studies using rodent models have shown that certain derivatives of this compound effectively cured malaria infections when administered at specific dosages. These findings underscore the compound's therapeutic potential and warrant further investigation into its mechanisms of action and efficacy .

Mecanismo De Acción

The mechanism of action of N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine: Similar structure but with the fluorine atom at the 5th position.

N1-(quinolin-4-yl)ethane-1,2-diamine: Contains a quinoline ring instead of a pyridine ring

Uniqueness

N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific fields .

Actividad Biológica

N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom at the 6-position, along with an ethane-1,2-diamine backbone. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoropyridine moiety allows for the formation of hydrogen bonds with active sites, leading to modulation or inhibition of enzyme activity. This interaction is crucial in various signaling pathways and metabolic processes.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the pyridine ring significantly affect the compound's potency. For instance, substituting different halogens or functional groups can enhance or reduce biological activity. The following table summarizes key findings from SAR studies:

| Compound Variant | Position of Substitution | Biological Activity (EC50) |

|---|---|---|

| This compound | 6-Fluoro | 21.0 nM |

| N1-(5-chloropyridin-2-yl)ethane-1,2-diamine | 5-Chloro | 38.6 nM |

| N1-(5-bromopyridin-2-yl)ethane-1,2-diamine | 5-Bromo | 49.5 nM |

This demonstrates that fluorination at the 6-position enhances antiplasmodial activity compared to other halogen substitutions.

Biological Activity and Therapeutic Applications

This compound has been investigated for several therapeutic applications:

Antimalarial Activity: Studies have shown that this compound exhibits potent antimalarial effects against Plasmodium falciparum, particularly in strains resistant to conventional treatments. Its mechanism involves disruption of metabolic pathways essential for parasite survival .

Enzyme Inhibition: The compound has also been identified as a potential inhibitor of various kinases involved in cancer progression. For example, it shows promise as a dual inhibitor targeting both p38 MAPK and JNK3 pathways . This dual inhibition can be beneficial in treating inflammatory diseases and certain cancers.

Antimicrobial Properties: Research indicates that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimalarial Efficacy: In vitro studies demonstrated that this compound has an EC50 value of approximately 21 nM against P. falciparum, indicating strong antiplasmodial activity compared to other compounds in its class .

- Cancer Research: A study focused on the inhibition of p38 MAPK revealed that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Inflammation Models: In vivo models have shown that this compound effectively reduces cytokine production in inflammatory conditions, supporting its use in treating autoimmune diseases.

Propiedades

IUPAC Name |

N'-(6-fluoropyridin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN3/c8-6-2-1-3-7(11-6)10-5-4-9/h1-3H,4-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPYFBDSJJUBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203303-20-2 | |

| Record name | N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.